molecular formula C14H16BrN3O B280247 4-bromo-N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

4-bromo-N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B280247
M. Wt: 322.2 g/mol
InChI Key: GYUVVLFDXOVSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that is commonly referred to as BAY 11-7082. It is a small molecule inhibitor that is widely used in scientific research to study the NF-κB pathway.

Mechanism of Action

BAY 11-7082 acts as an inhibitor of the NF-κB pathway by blocking the phosphorylation and subsequent degradation of IκBα, a protein that inhibits the activation of NF-κB. By preventing the degradation of IκBα, BAY 11-7082 prevents the activation of NF-κB and the downstream transcription of pro-inflammatory genes.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis, and the inhibition of cell proliferation. Additionally, BAY 11-7082 has been shown to have anti-tumor properties in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the primary advantages of BAY 11-7082 is its specificity for the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various diseases. Additionally, BAY 11-7082 has been shown to have low toxicity in vitro and in vivo. However, one limitation of BAY 11-7082 is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over extended periods of time.

Future Directions

There are several potential future directions for the use of BAY 11-7082 in scientific research. One area of interest is the development of BAY 11-7082 as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, there is ongoing research into the development of more potent and selective inhibitors of the NF-κB pathway, which could have potential clinical applications. Finally, BAY 11-7082 could be used in combination with other inhibitors or therapeutic agents to enhance their efficacy.

Synthesis Methods

The synthesis of BAY 11-7082 involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 1-ethyl-3,4-dimethylpyrazole-5-carboxylic acid hydrazide. The resulting hydrazide is then reacted with 4-bromo-1-chlorobenzene to form BAY 11-7082. The overall yield of the synthesis is approximately 50%, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

BAY 11-7082 is a potent inhibitor of the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, immune response, and apoptosis. As such, BAY 11-7082 has been widely used in scientific research to study the role of NF-κB in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, BAY 11-7082 has been shown to have anti-viral and anti-bacterial properties, making it a potential therapeutic agent for infectious diseases.

Properties

Molecular Formula

C14H16BrN3O

Molecular Weight

322.2 g/mol

IUPAC Name

4-bromo-N-(3,4-dimethylphenyl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16BrN3O/c1-4-18-13(12(15)8-16-18)14(19)17-11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,17,19)

InChI Key

GYUVVLFDXOVSJM-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC(=C(C=C2)C)C

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC(=C(C=C2)C)C

Origin of Product

United States

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